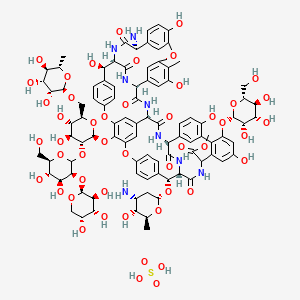
Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside: is a synthetic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is particularly notable for its complex structure, which includes multiple benzyl groups attached to the glucose molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common method is to start with D-glucose and sequentially protect the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride. The reaction conditions usually require anhydrous solvents and controlled temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of oligosaccharides and glycoproteins.
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions and glycan structures. It is also employed in the development of glycomimetics, which are molecules that mimic the structure and function of natural carbohydrates.
Medicine: Medically, this compound is explored for its potential therapeutic applications, including its use as an antiviral or antibacterial agent. Its derivatives are investigated for their ability to inhibit enzymes involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, food additives, and other biologically active compounds. Its derivatives are also explored for their potential use in cosmetics and personal care products.
Mécanisme D'action
The mechanism by which Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral enzymes by mimicking the natural substrate, thereby preventing the virus from replicating. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside
Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside
Uniqueness: Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside is unique in its structure due to the presence of three benzyl groups on the glucose molecule, which provides enhanced stability and reactivity compared to similar compounds. This structural feature makes it particularly useful in synthetic and biological applications.
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30?,31-,32+,33+,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-FJTBHNMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7828732.png)





![[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate](/img/structure/B7828782.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7828791.png)
